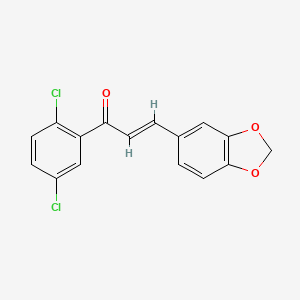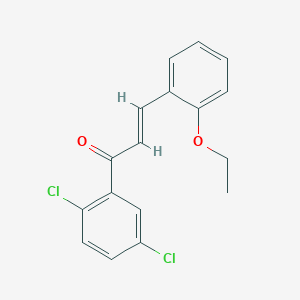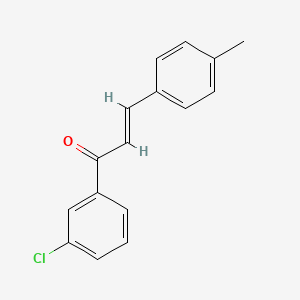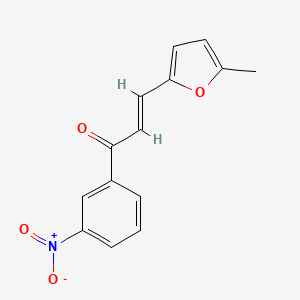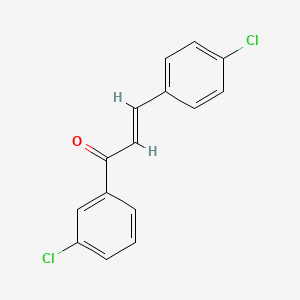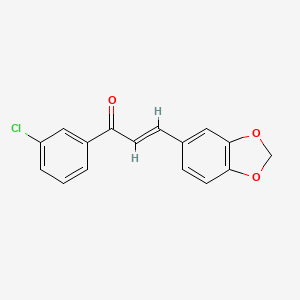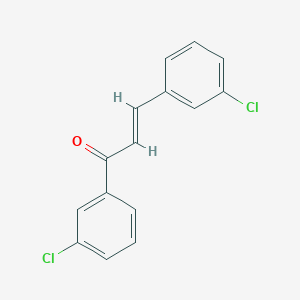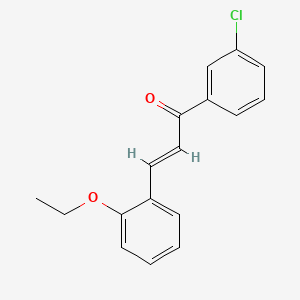![molecular formula C18H17ClO B6346417 (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354942-20-3](/img/structure/B6346417.png)
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 4-chloro-3-hydroxy-N-propylbenzene, is a compound belonging to the class of benzene derivatives. It is a colorless liquid with a boiling point of 218-220°C, and is soluble in organic solvents such as ethanol, ether and acetone. This compound has a wide range of applications in the fields of science, technology, and medicine. It is used as an intermediate in the synthesis of various drugs, as well as a starting material for the preparation of different compounds. It is also used as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain reactions, by facilitating the transfer of electrons between molecules. It is also believed to be involved in the formation of complexes, which can act as intermediates in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has the potential to interact with enzymes and other cellular components, and may have an effect on the metabolism of certain compounds. In addition, it has been shown to have an effect on the activity of certain receptors, which may lead to changes in the activity of hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its stability in a wide range of temperatures and pHs. It is also a relatively non-toxic compound, making it an ideal reagent for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not very stable in the presence of light or oxygen. In addition, it is a highly reactive compound, and can react with other compounds in the laboratory.
Orientations Futures
There are a number of future directions that can be explored with (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. These include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other areas of science and technology. In addition, it could be explored as a potential catalyst for various reactions, or as a starting material for the synthesis of other compounds. Further research could also be conducted into its potential use as an intermediate in the synthesis of polymers, surfactants, and catalysts. Finally, it could be explored as a potential reagent for the synthesis of other compounds, such as alcohols, aldehydes, and amines.
Méthodes De Synthèse
The synthesis of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be achieved through a variety of methods. One method involves the reaction of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneydroxy-N-propylbenzene with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. Another method involves the reaction of (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneydroxy-N-propylbenzene with a Grignard reagent, such as methylmagnesium bromide, in the presence of a base. This reaction is also catalyzed by a Lewis acid.
Applications De Recherche Scientifique
(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been studied extensively in the scientific research field. It has been used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer drugs, and anticonvulsants. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and catalysts. In addition, it has been used in the synthesis of various organic compounds, such as alcohols, aldehydes, and amines.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHITTYBVQKOQC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



